A Technical Guide to the Structural Elucidation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
A Technical Guide to the Structural Elucidation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
Introduction
1H-Benzo[d][1][2]oxazine-2,4-diones, commonly known as isatoic anhydrides, are a pivotal class of heterocyclic compounds. Their unique structural framework makes them valuable precursors and intermediates in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and agrochemicals.[1][3] The N-substituted variants, in particular, offer a modular scaffold for developing novel molecular entities. This guide provides an in-depth, technical walkthrough for the complete structure elucidation of a representative N-substituted derivative: 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione .
This document is designed for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of data, focusing instead on the integrated logic of spectroscopic analysis. We will explore the "why" behind each experimental choice and demonstrate how a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for unambiguous structure confirmation.
Pillar 1: Synthesis Strategy - The Gateway to the Molecule
The logical starting point for any structure elucidation is a plausible synthetic pathway. The most common and direct method for preparing N-substituted isatoic anhydrides is the direct alkylation of the parent isatoic anhydride.[4] This approach offers high yields and operational simplicity.
The proposed synthesis involves the deprotonation of isatoic anhydride at the N-1 position using a suitable base, such as sodium hydride (NaH), to form the corresponding N-sodio derivative. This nucleophilic intermediate is then readily alkylated by an isopropyl halide, such as 2-bromopropane, to yield the target molecule.
Experimental Protocol: Synthesis of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione
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Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isatoic anhydride (1.0 eq).
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Solvent Addition: Add anhydrous dimethylformamide (DMF) to create a stirrable suspension.
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Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Allow the mixture to stir at this temperature for 30 minutes, then warm to room temperature and stir for an additional hour.
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Alkylation: Cool the reaction mixture back to 0 °C. Add 2-bromopropane (1.2 eq) dropwise via syringe.
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Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous phase with ethyl acetate (3x).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the final product.
Caption: Synthetic workflow for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione.
Pillar 2: Spectroscopic Verification - The Triad of Proof
The following sections detail the predicted spectroscopic data for the target molecule. While no specific experimental spectra for this exact compound are published in the searched literature, these predictions are grounded in the well-established principles of organic spectroscopy and data from closely related analogs.[5][6]
Mass Spectrometry (MS)
Mass spectrometry provides the crucial first piece of evidence: the molecular weight of the compound. Electron Ionization (EI) is a common technique for this class of molecules.
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Introduce a dilute solution of the purified sample into the mass spectrometer.
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Utilize a standard 70 eV electron beam to induce ionization and fragmentation.
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Detect the positively charged ions and record their mass-to-charge ratio (m/z).
Expected Data & Interpretation: The molecular formula for 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is C₁₁H₁₁NO₃. The expected monoisotopic mass is 205.07 g/mol .
| Ion | Predicted m/z | Interpretation |
| [M]⁺ | 205 | Molecular Ion Peak |
| [M - CH₃]⁺ | 190 | Loss of a methyl radical from the isopropyl group. |
| [M - C₃H₇]⁺ | 162 | Loss of the isopropyl radical, leaving the benzoxazinedione cation radical. |
| [M - CO₂]⁺ | 161 | Loss of carbon dioxide, a common fragmentation for isatoic anhydrides.[2] |
| [C₇H₄NO]⁺ | 118 | Further fragmentation of the heterocyclic ring system. |
The presence of the molecular ion peak at m/z 205 is the primary confirmation of the compound's elemental composition.
Infrared (IR) Spectroscopy
IR spectroscopy is exceptionally powerful for identifying key functional groups. For this molecule, the defining features are the two carbonyl groups within the cyclic imide structure.
Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
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Place a small amount of the solid, purified sample directly on the ATR crystal.
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Apply pressure to ensure good contact.
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Record the spectrum, typically over a range of 4000-400 cm⁻¹.
Expected Data & Interpretation: The key diagnostic region is the carbonyl stretching region (1850-1650 cm⁻¹). Cyclic imides and anhydrides exhibit two distinct C=O stretching bands due to symmetric and asymmetric vibrations.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1775-1760 | Strong | Asymmetric C=O stretch (anhydride-like) |
| ~1730-1715 | Strong | Symmetric C=O stretch (imide-like) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2980-2940 | Medium | Aliphatic C-H stretch (isopropyl group) |
| ~1610, ~1480 | Medium | Aromatic C=C skeletal vibrations |
| ~1370 | Medium | C-H bend (characteristic of isopropyl gem-dimethyl) |
The presence of two strong, distinct peaks in the 1775-1715 cm⁻¹ range is highly characteristic and provides compelling evidence for the intact benzo[d]oxazine-2,4-dione core.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the connectivity of atoms through the carbon-hydrogen framework. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is required for full, unambiguous assignment.
Protocol: NMR Spectroscopy
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Dissolve ~5-10 mg of the purified sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
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Acquire ¹H, ¹³C{¹H}, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Process and analyze the resulting data.
2.3.1 ¹H NMR Spectroscopy This experiment identifies all unique proton environments in the molecule.
Predicted ¹H NMR Data (400 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.15 | dd (J=8.0, 1.5 Hz) | 1H | H-5 (Aromatic) |
| ~7.70 | ddd (J=8.5, 7.5, 1.5 Hz) | 1H | H-7 (Aromatic) |
| ~7.30 | d (J=8.5 Hz) | 1H | H-8 (Aromatic) |
| ~7.25 | ddd (J=8.0, 7.5, 1.0 Hz) | 1H | H-6 (Aromatic) |
| ~5.00 | septet (J=7.0 Hz) | 1H | N-CH (Isopropyl) |
| ~1.50 | d (J=7.0 Hz) | 6H | N-CH(CH ₃)₂ (Isopropyl) |
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Rationale: The aromatic region will show four distinct protons with splitting patterns characteristic of an ortho-disubstituted benzene ring. The isopropyl group will present a classic septet for the methine proton (split by 6 equivalent methyl protons) and a doublet for the six methyl protons (split by the single methine proton). The downfield shift of the methine proton (~5.00 ppm) is due to its direct attachment to the electronegative nitrogen atom.
2.3.2 ¹³C NMR Spectroscopy This experiment identifies all unique carbon environments.
Predicted ¹³C NMR Data (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~160.5 | C-4 (Carbonyl) |
| ~147.0 | C-2 (Carbonyl) |
| ~141.0 | C-8a (Quaternary) |
| ~137.0 | C-7 (Aromatic CH) |
| ~130.0 | C-5 (Aromatic CH) |
| ~125.0 | C-6 (Aromatic CH) |
| ~116.0 | C-8 (Aromatic CH) |
| ~114.0 | C-4a (Quaternary) |
| ~48.0 | N-C H (Isopropyl) |
| ~21.0 | N-CH(C H₃)₂ (Isopropyl) |
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Rationale: Two distinct carbonyl carbons are expected in the downfield region. Six aromatic carbons (four protonated, two quaternary) will appear in the typical 110-145 ppm range. The aliphatic carbons of the isopropyl group will be found upfield.
2.3.3 2D NMR Spectroscopy: Confirming Connectivity 2D NMR experiments are essential to link the ¹H and ¹³C assignments and confirm the overall structure.
Caption: Key predicted HMBC correlations for structural confirmation.
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COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 2 or 3 bonds). We would expect to see a strong correlation between the isopropyl methine proton (~5.00 ppm) and the methyl protons (~1.50 ppm). We would also see correlations between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, etc.), confirming their positions on the benzene ring.
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HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton directly to the carbon it is attached to. It allows for the unambiguous assignment of all protonated carbons by linking the ¹H and ¹³C data tables. For example, the proton at ~5.00 ppm will correlate to the carbon at ~48.0 ppm.
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HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing together the molecular puzzle. It shows correlations between protons and carbons that are 2 or 3 bonds away. Key expected correlations that would lock in the structure include:
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A correlation from the isopropyl methine proton (N-CH) to the carbonyl carbon C-2 . This is crucial evidence for the N-alkylation site.
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A correlation from the isopropyl methine proton (N-CH) to the quaternary aromatic carbon C-8a .
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Correlations from the aromatic proton H-5 to the carbonyl carbon C-4 and the quaternary carbon C-4a .
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Conclusion: A Self-Validating Structural Proof
The structural elucidation of 1-Isopropyl-1H-benzo[d]oxazine-2,4-dione is achieved through a logical and self-validating workflow. Mass spectrometry confirms the molecular formula. IR spectroscopy provides definitive evidence of the core cyclic imide functional group. Finally, a full suite of 1D and 2D NMR experiments establishes the precise connectivity of every atom in the molecule, confirming the N-isopropyl substitution pattern and the arrangement of the benzoxazine ring system. This integrated approach ensures the highest level of scientific integrity and provides a robust blueprint for researchers working with novel heterocyclic compounds.
References
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